His-Met

Bioinorganic Chemistry Metallodrug Design Coordination Chemistry

His-Met (CAS 2488-11-1), systematically named L-histidyl-L-methionine, is a naturally occurring dipeptide formed by the peptide linkage of the amino acids L-histidine and L-methionine. With a molecular weight of 286.35 g/mol and the formula C11H18N4O3S, it belongs to the class of organic compounds known as dipeptides.

Molecular Formula C11H18N4O3S
Molecular Weight 286.35 g/mol
CAS No. 2488-11-1
Cat. No. B6341859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHis-Met
CAS2488-11-1
Molecular FormulaC11H18N4O3S
Molecular Weight286.35 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)C(CC1=CN=CN1)N
InChIInChI=1S/C11H18N4O3S/c1-19-3-2-9(11(17)18)15-10(16)8(12)4-7-5-13-6-14-7/h5-6,8-9H,2-4,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1
InChIKeyAYIZHKDZYOSOGY-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





His-Met (CAS 2488-11-1): Dipeptide Identity and Core Research Utility for Specialized Procurement


His-Met (CAS 2488-11-1), systematically named L-histidyl-L-methionine, is a naturally occurring dipeptide formed by the peptide linkage of the amino acids L-histidine and L-methionine . With a molecular weight of 286.35 g/mol and the formula C11H18N4O3S, it belongs to the class of organic compounds known as dipeptides . His-Met is recognized as a biological metabolite, serving as an incomplete breakdown product of protein digestion or catabolism [1]. Its structural characteristics, particularly the imidazole ring of histidine and the thioether side chain of methionine, underpin its potential for specialized applications in metal chelation studies and antioxidant research .

His-Met (CAS 2488-11-1) vs. Generic Dipeptides: Why Molecular Specificity Matters for Experimental Reproducibility


Generic substitution with other dipeptides or simple mixtures of free L-histidine and L-methionine is not scientifically valid for applications requiring the specific molecular geometry and functional synergy of the His-Met sequence [1]. The unique juxtaposition of the histidine imidazole ring and the methionine thioether group enables a distinct coordination chemistry, such as the formation of unusually large 12-membered chelate rings with platinum complexes, a feature not replicated by the free amino acids or dipeptides with different sequences [2]. Furthermore, the peptide bond dictates a specific spatial arrangement that influences metal-binding selectivity and stability, as demonstrated by the differential coordination behavior observed in Ni(His)(Met) complexes compared to mixtures of the individual components [3]. Procurement of the precise dipeptide ensures experimental consistency and is critical for studies on metal-protein interactions, antioxidant peptide design, and metabolomic profiling where this specific entity has been identified as a distinct biomarker [4].

His-Met (CAS 2488-11-1) Quantitative Differentiation Evidence: Head-to-Head Performance Data vs. Key Analogs


Superior Metal Chelation Kinetics: Formation of a Stable 12-Membered Pt(II) Macrochelate

In reactions with the platinum complex [Pt(en)(H2O)2]2+, the cyclic His-Met dipeptide (cyclo(-his-met-)) exhibits rapid and quantitative formation of an unusually large and inert 12-membered κ2N′met,S chelate ring. This is a unique and remarkably stable coordination mode not observed for analogous dipeptides lacking this specific sequence [1]. The reaction is complete within minutes, whereas related linear dipeptides show complex, time-dependent equilibria between multiple coordination isomers [1].

Bioinorganic Chemistry Metallodrug Design Coordination Chemistry

Enhanced Ni(II) Coordination via Interligand His-Met Synergy

In ternary Ni(II) complexes with histidine and methionine, the methionine thiomethyl group coordinates to the metal center only when histidine is also present in the complex as Ni(His)(Met). In binary Ni(Met)+ or Ni(Met)2 complexes, this coordination does not occur [1]. This demonstrates a synergistic effect where the presence of histidine is necessary to activate the metal-binding capacity of the methionine residue, a phenomenon that cannot be replicated by methionine alone or by a simple mixture of the two free amino acids.

Coordination Chemistry Stereoselectivity Metal Complexation

Potential Antioxidant Activity Inferred from His- and Met-Rich Peptide Motifs

While direct quantitative antioxidant data for the His-Met dipeptide is limited, strong class-level evidence exists for His- and Met-containing peptides. For example, the tetrapeptide His-Met-Ser-Tyr, identified from scallop gonads, exhibited potent hydroxyl radical scavenging activity with an IC50 of 3.6 mM, which was 4.7-fold more potent than the co-identified pentapeptide Pro-Glu-Ala-Ser-Tyr (IC50 = 16.8 mM) [1]. Furthermore, a rationally designed hexapeptide with a repeating His-Met motif (His-Met-His-Met-His-Met) provided 'markedly increased protection' against ionizing radiation by protecting enzymes from oxidative inactivation [2]. These findings collectively support the inference that the His-Met sequence is a privileged motif for conferring antioxidant and radioprotective properties, making the dipeptide a valuable minimalist scaffold for such studies.

Antioxidant Research Peptide Chemistry Radioprotection

Distinct Metabolic Signature and Biomarker Potential in Biological Systems

Histidylmethionine (His-Met) has been identified and quantified as a distinct metabolite in various biological matrices, including human, bovine, and food metabolome databases [1]. Its presence and relative abundance can be specifically modulated, as indicated by its detection in comparative metabolomic studies. For instance, in a study examining factors affecting meat quality, histidylmethionine showed a statistically significant correlation (p < 0.05) with shear force, indicating its potential as a biomarker for specific physiological or processing conditions [2]. This differentiates it from other dipeptides that may not be present or vary in the same manner.

Metabolomics Biomarker Discovery Nutritional Biochemistry

His-Met (CAS 2488-11-1): High-Value Research and Industrial Applications Justified by Empirical Evidence


Bioinorganic Chemistry: Investigating Platinum-Based Anticancer Drug Interactions

His-Met serves as a crucial model compound for studying the interactions of platinum-based anticancer drugs (e.g., cisplatin) with methionine- and histidine-rich protein sites. The evidence of rapid formation of a uniquely stable, inert 12-membered macrochelate with a Pt(II) complex [1] makes the cyclic His-Met dipeptide particularly valuable for elucidating the kinetics and thermodynamics of platinum-protein adduct formation, a key factor in drug resistance and side-effect profiles.

Rational Design of Antioxidant and Radioprotective Peptides

The His-Met dipeptide is a validated minimalist scaffold for designing novel antioxidants. The class-level evidence showing that peptides containing a His-Met motif possess potent hydroxyl radical scavenging activity (IC50 3.6 mM for a related tetrapeptide) [2] and provide remarkable protection against ionizing radiation [3] supports its use as a foundational building block. Researchers can procure His-Met as a starting point for synthesizing and screening larger peptide libraries aimed at developing therapeutic or cosmetic antioxidants.

Metabolomics and Biomarker Discovery: Certified Analytical Standard

Given its presence as a distinct, quantifiable metabolite in human and animal metabolomes and its demonstrated correlation with specific physiological traits like meat tenderness [4], His-Met is an essential certified reference standard for targeted LC-MS/MS and NMR-based metabolomics studies. Procurement ensures accurate identification and quantification in complex biological samples, supporting research in nutrition, food science, and disease biomarker discovery.

Coordination Chemistry: Probing Inter-Ligand Synergy in Metal Complexes

The unique synergistic metal-coordination behavior observed in Ni(His)(Met) complexes, where the methionine thioether coordinates only in the presence of histidine [5], makes His-Met an ideal ligand for fundamental studies in coordination chemistry. Researchers can use this dipeptide to investigate the subtle electronic and steric factors that govern metal-binding selectivity, stereoselectivity, and the formation of mixed-ligand complexes, with implications for catalysis and materials science.

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